3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a dihydropyridine core, which is often associated with calcium channel blockers, and an adamantyloxy group, which imparts stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The adamantyloxy group is introduced via an etherification reaction, where an adamantyl alcohol reacts with an appropriate alkyl halide under basic conditions. The final step involves the esterification of the carboxyl groups to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester groups to alcohols.
Substitution: The adamantyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential as a calcium channel blocker, which could have implications in treating cardiovascular diseases.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. The dihydropyridine core can bind to the L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs. The adamantyloxy group enhances the compound’s lipophilicity, improving its membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness
Dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the adamantyloxy group, which imparts additional stability and lipophilicity compared to other dihydropyridine derivatives. This structural feature may enhance its pharmacokinetic properties and therapeutic potential.
Properties
IUPAC Name |
dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO8/c1-34-23-10-20(11-24(35-2)26(23)31)25-21(27(32)36-3)15-30(16-22(25)28(33)37-4)5-6-38-29-12-17-7-18(13-29)9-19(8-17)14-29/h10-11,15-19,25,31H,5-9,12-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFQBZRWCZWWEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(=CN(C=C2C(=O)OC)CCOC34CC5CC(C3)CC(C5)C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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